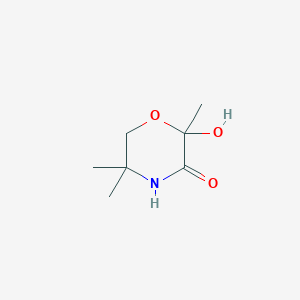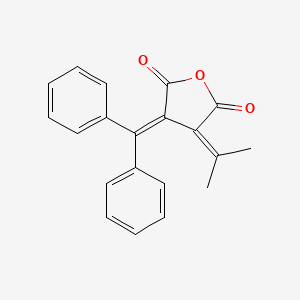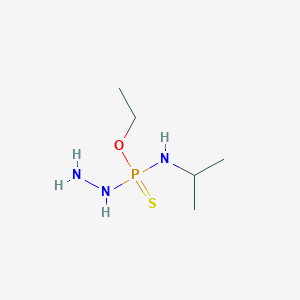
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of nitrofluorenone derivatives, which are characterized by the presence of nitro groups and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride typically involves the nitration of fluorene derivatives followed by the introduction of the carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene derivative is then reacted with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as primary amines or alcohols under mild to moderate temperature conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amide or ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophiles. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Uniqueness
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is unique due to the presence of three nitro groups and a carbonyl chloride functional group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of oxidative and nucleophilic reactivity, making it valuable in various synthetic and research contexts.
Eigenschaften
CAS-Nummer |
53410-48-3 |
|---|---|
Molekularformel |
C14H4ClN3O8 |
Molekulargewicht |
377.65 g/mol |
IUPAC-Name |
4,5,7-trinitro-9-oxofluorene-2-carbonyl chloride |
InChI |
InChI=1S/C14H4ClN3O8/c15-14(20)5-1-7-11(9(2-5)17(23)24)12-8(13(7)19)3-6(16(21)22)4-10(12)18(25)26/h1-4H |
InChI-Schlüssel |
CCWVPJGYQCDGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



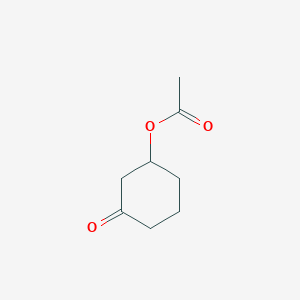
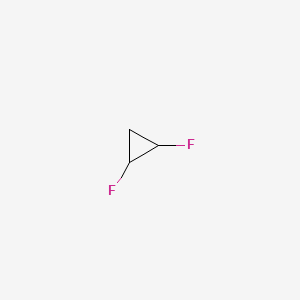
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
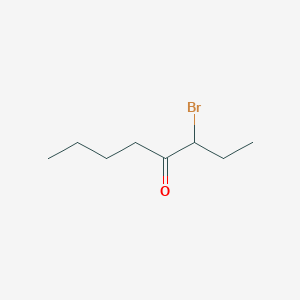
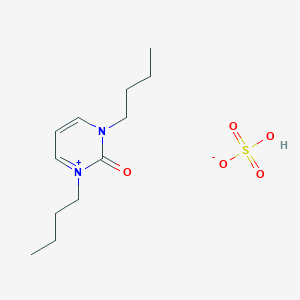
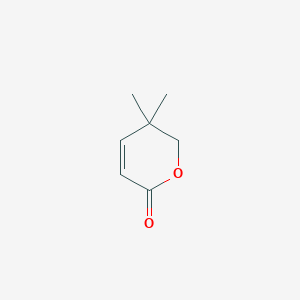
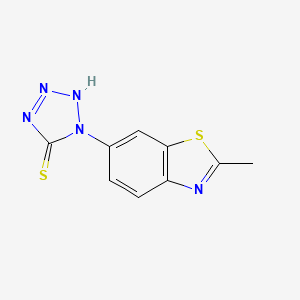
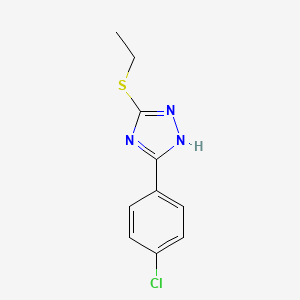
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

